molecular formula C8H7BrFNO B2799268 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone CAS No. 1934470-94-6

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone

Cat. No.: B2799268
CAS No.: 1934470-94-6
M. Wt: 232.052
InChI Key: MCKAIVUMHVLUIO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H7BrFNO. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-amino-5-bromo-4-fluoroacetophenone with ethanone under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(2-amino-5-bromo-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKAIVUMHVLUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934470-94-6
Record name 1-(2-amino-5-bromo-4-fluorophenyl)ethan-1-one
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